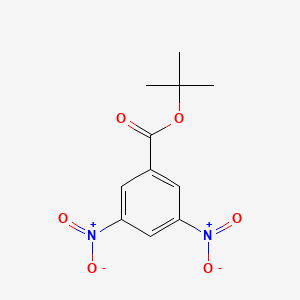

tert-Butyl 3,5-dinitrobenzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-11(2,3)19-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETCTPYQTQUQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277720 | |

| Record name | tert-butyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5342-97-2 | |

| Record name | 1,1-Dimethylethyl 3,5-dinitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5342-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3686 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5342-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3,5-dinitrobenzoate CAS 5342-97-2 properties

An In-depth Technical Guide to tert-Butyl 3,5-dinitrobenzoate (CAS 5342-97-2)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and other specialty chemicals.[2][3] The presence of two nitro groups on the aromatic ring significantly influences its reactivity.

Quantitative Data

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 5342-97-2 | [4][5] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | [4][5] |

| Molecular Weight | 268.22 g/mol | [4][5] |

| Melting Point | 142.5-143.5 °C | ChemicalBook |

| Boiling Point (Predicted) | 376.5 ± 22.0 °C at 760 mmHg | Chemsrc |

| Density (Predicted) | 1.337 g/cm³ | Chemsrc |

| Flash Point (Predicted) | 161.3 °C | Chemsrc |

| Refractive Index (Predicted) | 1.561 | Chemsrc |

| Solubility | Soluble in DMSO (33.33 mg/mL) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported by MedchemExpress:

Synthesis

The synthesis of this compound typically involves the esterification of 3,5-dinitrobenzoic acid with tert-butanol. A specific protocol for this transformation has been reported in the scientific literature.

Referenced Synthesis Protocol

A method for the synthesis of this compound is described in Tetrahedron Letters, 1994, Vol. 35, p. 4415. Access to the full text of this article is recommended for the detailed experimental procedure.

General Experimental Protocol for Esterification

The following is a general procedure for the synthesis of 3,5-dinitrobenzoate esters, which can be adapted for the synthesis of the tert-butyl ester.

Materials:

-

3,5-Dinitrobenzoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1 equivalent) and tert-butanol (1.2 equivalents) in dichloromethane.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

-

Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nature of the two nitro groups on the aromatic ring. This makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The nitro groups, particularly at the meta positions relative to the ester group, activate the ring towards attack by nucleophiles. While the ester group itself is not a typical leaving group in SNAr reactions, reactions at the aromatic ring are possible if a suitable leaving group is present at an ortho or para position to a nitro group. In the absence of such a leaving group, the primary utility of this compound is as a building block where the nitro groups can be further functionalized, for instance, through reduction to amino groups.

Caption: General signaling pathway for Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Development

As an intermediate, this compound is utilized in the synthesis of more complex molecules with potential biological activity. The dinitroaniline moiety, which can be derived from this compound, is a common scaffold in medicinal chemistry.

Safety and Toxicology

Hazard Identification

This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

| Hazard Statement | GHS Pictogram |

| H302: Harmful if swallowed | GHS07 (Harmful/Irritant) |

Toxicological Information

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are not widely published. Researchers should adapt general procedures for reactions of dinitroaromatic compounds, with careful optimization and monitoring. An example of a general protocol for a reaction that could be conceptually applied to derivatives of this compound is provided below.

General Protocol for Nucleophilic Aromatic Substitution of a Dinitro-activated Aryl Halide

This protocol describes a typical SNAr reaction on a related dinitro-activated system and can serve as a starting point for designing experiments with derivatives of this compound that incorporate a leaving group.

Materials:

-

A dinitro-activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

-

A nucleophile (e.g., an amine or an alkoxide)

-

A suitable solvent (e.g., ethanol, DMF, or DMSO)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve the dinitro-activated aryl halide (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the nucleophile (1-2 equivalents) to the solution. The addition may be done at room temperature or at a reduced temperature depending on the reactivity of the nucleophile.

-

The reaction mixture may be stirred at room temperature or heated to a specific temperature to facilitate the reaction.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, the workup procedure will depend on the nature of the product and the solvent used. A typical workup may involve:

-

Quenching the reaction with water or an acidic/basic solution.

-

Extracting the product into an organic solvent.

-

Washing the organic layer with water and brine.

-

Drying the organic layer over an anhydrous drying agent.

-

Removing the solvent under reduced pressure.

-

-

Purify the crude product by column chromatography, recrystallization, or distillation.

Caption: A generalized experimental workflow for a Nucleophilic Aromatic Substitution reaction.

References

- 1. dl.astm.org [dl.astm.org]

- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scilit.com [scilit.com]

- 5. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to tert-Butyl 3,5-dinitrobenzoate

This technical guide provides a comprehensive overview of this compound, a significant intermediate in various fields of chemical synthesis. This document details its chemical and physical properties, molecular weight, synthesis protocols, and key applications, presenting data in a clear and accessible format for research and development professionals.

Chemical Identity and Physicochemical Properties

This compound is an ester characterized by a benzene ring substituted with two nitro groups and a tert-butyl ester group. These features make it a valuable reactant in organic synthesis.[1][2][3][4] Its key properties and identifiers are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5342-97-2[1][5][6] |

| Molecular Formula | C₁₁H₁₂N₂O₆[1][2][4][5][6] |

| Molecular Weight | 268.22 g/mol [1][4][6] |

| Appearance | Off-white solid[4] |

| Melting Point | 142.5-143.5 °C[1] |

| Boiling Point | 376.5 ± 22.0 °C (Predicted)[1] |

| Storage Conditions | 0 - 8 °C[4] |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H12N2O6/c1-11(2,3)19-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,1-3H3 |

| InChIKey | JETCTPYQTQUQPA-UHFFFAOYSA-N[5] |

| SMILES | CC(C)(C)OC(=O)C1=CC(=CC(=C1)--INVALID-LINK--=O)--INVALID-LINK--=O[5] |

Molecular Weight

The molecular weight of this compound is 268.22 g/mol .[1][2][4][6]

This is calculated based on its molecular formula, C₁₁H₁₂N₂O₆, and the atomic weights of its constituent elements:

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 6 atoms × 15.999 u = 95.994 u

-

Total Molecular Weight: 268.225 u

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the esterification of 3,5-dinitrobenzoic acid with tert-butanol. Below are two common experimental protocols for the synthesis of 3,5-dinitrobenzoate esters.

Conventional Synthesis Method

This traditional method involves a two-step process: the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the alcohol.[7]

Step 1: Formation of 3,5-Dinitrobenzoyl Chloride

-

In a dry boiling tube within a fume hood, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅).

-

Continuously stir the mixture until a liquid is formed. This liquid is the crude 3,5-dinitrobenzoyl chloride.

Step 2: Esterification

-

To the crude acid chloride, add 1 mL of tert-butanol.

-

Warm the mixture in a dry boiling tube on a water bath and stir.

-

Pour the resulting crude product into ice-cold water.

-

Wash the precipitate with a sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the solid product from an appropriate solvent to obtain pure this compound.

This entire procedure typically takes 45-60 minutes to complete.[7]

Green Synthesis Method (Microwave-Assisted)

A more environmentally friendly approach utilizes microwave assistance to directly react the carboxylic acid with the alcohol, avoiding the use of hazardous reagents like PCl₅ or thionyl chloride.[7]

-

In a microwave-safe vessel, combine 3,5-dinitrobenzoic acid and tert-butanol.

-

Add a few drops of concentrated sulfuric acid to act as a catalyst.

-

Place the vessel in a microwave reactor and irradiate for a short period (typically a few minutes, requiring optimization).

-

After the reaction is complete, allow the mixture to cool.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water and then with a dilute sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent.

This method is significantly faster, often completed in under 10 minutes, and adheres to the principles of green chemistry by avoiding harmful reagents and byproducts.[7]

Caption: Comparative workflows for the synthesis of this compound.

Applications in Research and Development

The reactivity of the nitro functional groups and the ester linkage makes this compound a versatile intermediate in several areas of chemical science.[1][2][8]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4] Its structure is often incorporated into compounds targeting anti-inflammatory and analgesic properties.[4]

-

Analytical Chemistry: This compound and its derivatives are used as reagents for the detection and quantification of other substances, particularly in chromatographic methods for the derivatization of alcohols.[4]

-

Polymer Chemistry: It is employed in the production of specialty polymers. The incorporation of the dinitrobenzoate moiety can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.[4]

-

Agrochemicals and Dyes: The compound is an intermediate in the manufacturing of various agrochemicals and dyes.[4]

Caption: Key application areas of this compound.

References

- 1. This compound CAS#: 5342-97-2 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:5342-97-2 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. hansshodhsudha.com [hansshodhsudha.com]

- 8. This compound | 5342-97-2 [amp.chemicalbook.com]

Synthesis of tert-Butyl 3,5-dinitrobenzoate from 3,5-dinitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl 3,5-dinitrobenzoate from 3,5-dinitrobenzoic acid. This transformation is a key step in various synthetic pathways, particularly in the development of pharmaceuticals and other specialized chemical entities where the introduction of a sterically hindered ester or the protection of a carboxylic acid is required. The methodologies presented are based on established esterification protocols adapted for the specific electronic and steric properties of the substrates.

I. Overview of Synthetic Strategies

The esterification of a carboxylic acid with a tertiary alcohol, such as tert-butanol, presents unique challenges due to the steric hindrance of the alcohol and the potential for carbocation-mediated side reactions under harsh acidic conditions. Therefore, mild and efficient methods are preferred. The two primary strategies discussed in this guide are the Steglich esterification and a method utilizing di-tert-butyl dicarbonate, both of which are known to be effective for such transformations.

II. Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of this compound.

A. Method 1: Steglich Esterification using DCC and DMAP

This method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions.

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dinitrobenzoic acid (1.0 eq.), tert-butanol (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.). Dissolve the components in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of the same anhydrous solvent. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU. Wash the filtrate with a dilute acid solution (e.g., 5% HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

B. Method 2: Esterification using Di-tert-butyl Dicarbonate ((Boc)₂O) and DMAP

This alternative method utilizes di-tert-butyl dicarbonate as an activating agent for the carboxylic acid, which then reacts with tert-butanol in the presence of DMAP.[1]

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3,5-dinitrobenzoic acid (1.0 eq.), tert-butanol (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.). Add a suitable anhydrous solvent, such as dichloromethane or acetonitrile.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq.) portion-wise at room temperature. Effervescence (evolution of CO₂) should be observed.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 5% HCl), followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography as described in Method 1.

III. Data Presentation

The following table summarizes the key quantitative data for the described synthetic methods. The values are representative and may vary based on specific experimental conditions and scale.

| Parameter | Method 1: Steglich Esterification | Method 2: (Boc)₂O/DMAP Esterification |

| Reagents | 3,5-Dinitrobenzoic acid, tert-Butanol, DCC, DMAP | 3,5-Dinitrobenzoic acid, tert-Butanol, (Boc)₂O, DMAP |

| Stoichiometry (Acid:Alcohol:Coupling Agent:Catalyst) | 1 : 1.5 : 1.2 : 0.1 | 1 : 1.5 : 1.2 : 0.1 |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) or Acetonitrile |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours | 12 - 24 hours |

| Typical Yield | 70 - 85% | 75 - 90% |

| Purification | Filtration and Column Chromatography | Extractive Workup and Column Chromatography |

IV. Mandatory Visualizations

A. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for Steglich Esterification.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of tert-butyl 3,5-dinitrobenzoate, with a primary focus on its melting point. This document includes a summary of its key physical data, detailed experimental protocols for its synthesis and characterization, and logical workflow diagrams to illustrate these processes.

Core Physical Properties

This compound is a crystalline solid that serves as a valuable intermediate in various organic syntheses, including in the development of pharmaceuticals and dyes. Its dinitro-substituted aromatic structure imparts specific chemical reactivity and physical characteristics.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Melting Point | 142.5-143.5 °C | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | [1] |

| Molecular Weight | 268.22 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 376.5 ± 22.0 °C (Predicted) | [1] |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and the determination of its melting point. These protocols are based on established general methodologies for the synthesis of dinitrobenzoate esters and standard techniques for melting point analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride, followed by esterification with tert-butanol.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

This procedure outlines the preparation of the acyl chloride intermediate.

-

Materials:

-

3,5-Dinitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Dry toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In a dry round-bottom flask, combine 3,5-dinitrobenzoic acid with an excess of thionyl chloride. Alternatively, phosphorus pentachloride can be used. The reaction can be carried out neat or in a dry, inert solvent like toluene.

-

Attach a reflux condenser fitted with a drying tube to the flask.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.

-

The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

-

Step 2: Esterification with tert-Butanol

This procedure details the formation of the final product.

-

Materials:

-

3,5-Dinitrobenzoyl chloride

-

tert-Butanol

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or other suitable solvent

-

Separatory funnel

-

Beakers

-

Ice bath

-

-

Procedure:

-

Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent, such as diethyl ether, in a flask.

-

In a separate container, dissolve tert-butanol in the same solvent. The addition of a base like pyridine is recommended to neutralize the HCl byproduct.

-

Slowly add the tert-butanol solution to the 3,5-dinitrobenzoyl chloride solution while stirring, preferably in an ice bath to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

-

The reaction mixture is then washed successively with dilute acid (e.g., HCl) to remove any pyridine, followed by a wash with a dilute base (e.g., NaHCO₃) to remove any unreacted 3,5-dinitrobenzoic acid, and finally with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: Recrystallization

-

Procedure:

-

The crude product is purified by recrystallization. A suitable solvent or solvent system is chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water or isopropanol).

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

-

Melting Point Determination

The melting point of the purified this compound is determined using a capillary melting point apparatus.[2][3][4][5][6] This is a critical measure of the compound's purity.[2][3][4][5][6]

-

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

-

Procedure:

-

Finely powder a small amount of the dry, purified crystals.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point of 142.5°C.

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate determination.[2][3]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted.[2][4]

-

A sharp melting range (typically 0.5-1°C for a pure compound) indicates high purity.[2][3]

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification and melting point characterization workflow.

References

An In-depth Technical Guide to tert-Butyl 3,5-dinitrobenzoate

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl 3,5-dinitrobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While this compound is recognized as a chemical intermediate, detailed experimental data for this specific compound is not extensively available in publicly accessible literature. This guide compiles the available information and presents representative data and protocols to facilitate its use in research and development.

Chemical Structure and Properties

This compound is an ester of 3,5-dinitrobenzoic acid and tert-butanol. The structure is characterized by a benzene ring substituted with two nitro groups at the meta positions and a tert-butyl ester group. The electron-withdrawing nature of the two nitro groups significantly influences the chemical reactivity of the aromatic ring and the ester linkage.

Molecular Formula: C₁₁H₁₂N₂O₆

Molecular Weight: 268.22 g/mol

CAS Number: 5342-97-2

Chemical Structure:

Physical and Chemical Properties:

A summary of the available physical and chemical properties for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Melting Point | 142.5-143.5 °C | Experimental |

| Boiling Point | 376.5±22.0 °C | Predicted |

| Density | 1.337±0.06 g/cm³ | Predicted |

| Appearance | White to off-white solid | - |

Spectroscopic Data (Representative)

Table 2: Representative ¹H NMR Data for 3,5-Dinitrobenzoic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.25 | t, J=2.2 Hz | 1H | H-4 |

| 9.15 | d, J=2.2 Hz | 2H | H-2, H-6 |

Note: In the ¹H NMR spectrum of this compound, a singlet corresponding to the nine protons of the tert-butyl group would be expected, typically in the range of 1.5-1.6 ppm.

Table 3: Representative ¹³C NMR Data for 3,5-Dinitrobenzoic Acid

| Chemical Shift (ppm) | Assignment |

| 162.5 | C=O |

| 148.7 | C-3, C-5 |

| 134.5 | C-1 |

| 129.9 | C-2, C-6 |

| 122.1 | C-4 |

Note: For this compound, additional signals for the quaternary carbon and the three methyl carbons of the tert-butyl group would be present.

Table 4: Representative IR Spectroscopy Data for 3,5-Dinitrobenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (carboxylic acid) |

| 1700 | Strong | C=O stretch (carboxylic acid) |

| 1540 | Strong | Asymmetric NO₂ stretch |

| 1345 | Strong | Symmetric NO₂ stretch |

Note: In the IR spectrum of this compound, the broad O-H stretch would be absent, and a characteristic C-O stretch for the ester would be observed.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general method for the esterification of 3,5-dinitrobenzoic acid with an alcohol can be adapted. The following is a representative protocol based on common esterification procedures.

Materials:

-

3,5-Dinitrobenzoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add tert-butanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Visualizations

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: General workflow for the synthesis and characterization of this compound.

Reactivity of the Nitro Groups

The nitro groups on the aromatic ring are known to be reactive towards nucleophilic aromatic substitution and can be reduced to amino groups, opening pathways to a variety of other derivatives.[1] This reactivity is a key aspect of its utility as a chemical intermediate.

References

Spectroscopic Profile of tert-Butyl 3,5-dinitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-Butyl 3,5-dinitrobenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of its constituent functional groups. The methodologies described herein represent standard protocols for the acquisition of such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are derived from established chemical shift and absorption frequency ranges for analogous molecular structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.1 - 9.3 | Triplet (t) | 1H | H-4 (Aromatic) |

| ~8.9 - 9.1 | Doublet (d) | 2H | H-2, H-6 (Aromatic) |

| ~1.6 | Singlet (s) | 9H | -C(CH₃)₃ (tert-Butyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~162 - 164 | C=O (Ester Carbonyl) |

| ~148 | C-3, C-5 (Aromatic, C-NO₂) |

| ~133 - 135 | C-1 (Aromatic, C-COO) |

| ~128 - 130 | C-4 (Aromatic) |

| ~120 - 122 | C-2, C-6 (Aromatic) |

| ~83 - 85 | -C(CH₃)₃ (Quaternary Carbon) |

| ~28 | -C(CH₃)₃ (Methyl Carbons) |

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3050 | Medium | Aromatic C-H Stretch |

| ~2980 - 2950 | Medium | Aliphatic C-H Stretch (tert-Butyl) |

| ~1730 - 1715 | Strong | C=O Stretch (Ester) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |

| ~1550, ~1350 | Strong | Asymmetric and Symmetric N=O Stretch (Nitro group) |

| ~1300 - 1250 | Strong | C-O Stretch (Ester) |

| ~900 - 690 | Strong | Aromatic C-H Bending (Out-of-plane) |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the NMR and IR spectra of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid sample of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Spectral width: 0-12 ppm

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Spectral width: 0-200 ppm

-

-

Decoupling: Proton broadband decoupling is applied during acquisition.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for an organic compound.

Solubility Profile of tert-Butyl 3,5-dinitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3,5-dinitrobenzoate. Due to a lack of extensive publicly available quantitative data, this document focuses on predicting solubility based on the compound's chemical structure and providing detailed experimental protocols for its determination. This guide serves as a foundational resource for researchers handling this compound, enabling them to select appropriate solvent systems for synthesis, purification, and analytical applications.

Introduction

This compound is an organic compound that serves as an intermediate in various synthetic pathways. Its utility in research and development, particularly in the synthesis of more complex molecules, necessitates a thorough understanding of its physical properties, with solubility being paramount. Proper solvent selection is critical for reaction kinetics, yield, purification processes like recrystallization, and formulation. This guide outlines the expected solubility of this compound in common laboratory solvents and provides robust methodologies for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1][2] The structure of this compound—comprising a bulky, nonpolar tert-butyl group, a moderately polar ester functional group, and two highly polar nitro groups on an aromatic ring—suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have very low solubility in water. While the ester and nitro groups can act as hydrogen bond acceptors, the large, nonpolar hydrocarbon components (the tert-butyl group and the benzene ring) will likely dominate, leading to poor solvation by water molecules.[3][4] Solubility is expected to be higher in alcohols like ethanol and methanol compared to water, as the alkyl chains of the alcohols can interact more favorably with the nonpolar parts of the molecule.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): This class of solvents is most likely to be effective for dissolving this compound. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong polar solvents capable of significant dipole-dipole interactions with the polar nitro and ester groups.[1] Acetone and ethyl acetate, being of intermediate polarity, are also expected to be good solvents.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Aromatic nitro compounds and esters are often soluble in many organic solvents.[3][6] Therefore, this compound is predicted to be soluble in solvents like toluene, diethyl ether, and dichloromethane, which can engage in van der Waals interactions with the aromatic ring and alkyl groups.[1][7] Solubility in highly nonpolar solvents like hexane may be more limited but is still likely to be greater than in water.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 33.33 mg/mL (124.26 mM) | Reported for stock solution preparation; may involve heating and sonication. |

It is crucial for researchers to empirically determine solubility in their specific solvent systems and experimental conditions.

Experimental Protocols for Solubility Determination

To address the data gap, the following established protocols can be used to determine the solubility of this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a small, dry test tube.

-

Add the selected solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

If the solid has not dissolved, continue adding the solvent in 0.5 mL increments, with vigorous agitation after each addition, up to a total volume of 3 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the specific solvent at room temperature.

Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[8] It measures the concentration of a saturated solution at a constant temperature.

Materials:

-

This compound (solid)

-

Chosen solvent(s)

-

Screw-capped vials

-

Constant temperature incubator shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtered saturate solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

-

Quantification: Determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[10]

Visualized Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for characterizing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the literature, a systematic analysis of its molecular structure allows for reliable predictions of its behavior in common laboratory solvents. It is anticipated to be most soluble in polar aprotic solvents and less soluble in polar protic and nonpolar solvents, with extremely low solubility in water. For precise applications, the experimental protocols detailed in this guide, particularly the shake-flask method, should be employed. This approach will provide the accurate and reliable data necessary for the successful use of this compound in research and development.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ester - Wikipedia [en.wikipedia.org]

- 7. saltise.ca [saltise.ca]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While specific, in-depth applications and detailed experimental data for tert-butyl 3,5-dinitrobenzoate are not extensively documented in readily available scientific literature, the broader class of 3,5-dinitrobenzoate esters represents a valuable tool in organic chemistry. This guide will focus on the well-established applications of these related compounds, providing insights into their primary uses, particularly in the derivatization of alcohols and amines for chromatographic analysis. The principles and reactions discussed are generally applicable and can be extrapolated to the tert-butyl derivative.

Core Application: Derivatization for Chromatographic Analysis

The primary utility of 3,5-dinitrobenzoate esters, prepared from the corresponding 3,5-dinitrobenzoyl chloride, lies in their function as derivatizing agents. This process is especially crucial for compounds that lack a chromophore, making them difficult to detect using UV-Vis spectroscopy, a common detection method in High-Performance Liquid Chromatography (HPLC).

The 3,5-dinitrobenzoyl group introduces a strong chromophore into the analyte molecule, significantly enhancing its molar absorptivity in the UV region. This chemical modification allows for the sensitive detection and accurate quantification of otherwise "invisible" compounds like alcohols and amines.

Experimental Workflow for Derivatization and HPLC Analysis

The following diagram outlines the typical workflow for the derivatization of an alcohol or amine with 3,5-dinitrobenzoyl chloride, followed by HPLC analysis.

Synthetic Applications

Beyond derivatization for analytical purposes, 3,5-dinitrobenzoate esters can serve as intermediates in organic synthesis. The ester linkage can be readily cleaved under basic conditions (saponification) to regenerate the alcohol, implying its potential use as a protecting group.

General Reaction Scheme

The formation of a 3,5-dinitrobenzoate ester proceeds via the reaction of an alcohol or amine with 3,5-dinitrobenzoyl chloride, typically in the presence of a base like pyridine to neutralize the HCl byproduct.

Conclusion

While this compound itself is not a prominently featured reagent in the chemical literature, the broader family of 3,5-dinitrobenzoate esters provides a robust and reliable method for the derivatization of alcohols and amines. This chemical modification is instrumental for enabling the sensitive detection and quantification of these analytes by HPLC with UV-Vis detection. Furthermore, the formation of these esters can be a useful strategy in synthetic chemistry for the protection or modification of hydroxyl and amino functional groups. Researchers and drug development professionals can leverage these well-established principles when developing analytical methods for new chemical entities or designing synthetic routes.

The Role of tert-Butyl 3,5-dinitrobenzoate as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3,5-dinitrobenzoate is a stable, versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a bulky tert-butyl ester and two electron-withdrawing nitro groups on an aromatic ring, makes it a valuable building block for the synthesis of a diverse range of target molecules. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a particular focus on its emerging role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to facilitate its use in research and development.

Introduction

This compound serves as a crucial intermediate in various chemical transformations. The presence of the dinitro-aromatic moiety provides a reactive handle for nucleophilic aromatic substitution and reduction to the corresponding diamine, which is a precursor for many dyes and pharmaceuticals. The tert-butyl ester group, on the other hand, offers steric hindrance and can be selectively cleaved under specific acidic conditions, making it an effective protecting group in multi-step syntheses.

This guide will explore the synthesis of this compound from its precursor, 3,5-dinitrobenzoic acid, and its subsequent application as a key intermediate. A significant focus will be placed on its utility in the generation of novel anti-tuberculosis agents that target the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 5342-97-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | [1][2] |

| Molecular Weight | 268.22 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥ 95.0% | [3] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3,5-dinitrobenzoic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group and the acid-labile nature of tert-butanol, direct Fischer esterification is often inefficient. A more suitable method is the Steglich esterification, which proceeds under mild conditions.

Synthesis of the Precursor: 3,5-Dinitrobenzoic Acid

A detailed, cited protocol for the synthesis of the starting material, 3,5-dinitrobenzoic acid, is presented below.

Experimental Protocol: Nitration of Benzoic Acid [4]

-

Materials:

-

Benzoic acid (0.5 mole, 61 g)

-

Concentrated sulfuric acid (sp. gr. 1.84, 300 ml)

-

Fuming nitric acid (sp. gr. 1.54, 100 ml, then an additional 75 ml)

-

Ice

-

50% Ethanol

-

-

Procedure:

-

In a 2-liter round-bottomed flask, dissolve 61 g (0.5 mole) of benzoic acid in 300 ml of concentrated sulfuric acid.

-

In a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions (2-3 ml at a time), maintaining the temperature between 70°C and 90°C by cooling with a water bath.

-

After the addition is complete, cover the flask and let it stand for at least one hour (or overnight) in the fume hood.

-

Heat the flask on a steam bath for 4 hours.

-

Allow the reaction mixture to cool to room temperature, during which yellow crystals should separate.

-

Add an additional 75 ml of fuming nitric acid and heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

-

Cool the mixture and pour it into a beaker containing 800 g of ice and 800 ml of water.

-

After 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid using suction and wash with water until the filtrate is free of sulfates.

-

The crude product (62-65 g, melting point 200-202°C) is recrystallized from 275 ml of hot 50% ethanol.

-

The purified 3,5-dinitrobenzoic acid yields 57-61 g (54-58%) with a melting point of 205-207°C.

-

Steglich Esterification for this compound

The following is a representative protocol for the synthesis of this compound via Steglich esterification.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3,5-Dinitrobenzoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

In a round-bottomed flask, dissolve 3,5-dinitrobenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath with stirring.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

-

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet at ~1.6 ppm (9H) corresponding to the tert-butyl protons.- A triplet (or multiplet) at ~9.1 ppm (1H) for the proton at the C4 position of the aromatic ring.- A doublet (or multiplet) at ~9.2 ppm (2H) for the protons at the C2 and C6 positions of the aromatic ring. |

| ¹³C NMR | - A signal at ~28 ppm for the methyl carbons of the tert-butyl group.- A signal at ~83 ppm for the quaternary carbon of the tert-butyl group.- Aromatic signals between 120-150 ppm.- A signal for the ester carbonyl carbon at ~163 ppm. |

| IR (Infrared Spectroscopy) | - Strong C=O stretching vibration for the ester at ~1730 cm⁻¹.- Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups at ~1540 cm⁻¹ and ~1350 cm⁻¹, respectively.- C-H stretching vibrations for the aromatic ring and the tert-butyl group. |

| MS (Mass Spectrometry) | - A molecular ion peak (M⁺) at m/z = 268.- A prominent fragment ion peak at m/z = 212, corresponding to the loss of the tert-butyl group (M - 56).- Other fragment ions corresponding to the dinitrobenzoyl moiety. |

Role in Drug Development: Targeting Tuberculosis

A significant application of the 3,5-dinitrobenzoyl scaffold, derived from this compound, is in the development of novel anti-tuberculosis agents. These compounds have been shown to target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.

Mechanism of Action: DprE1 Inhibition

DprE1 is a flavoenzyme that catalyzes a key epimerization step in the synthesis of decaprenyl-phospho-arabinose (DPA), the sole donor of arabinose for the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the Mycobacterium tuberculosis cell wall.

3,5-Dinitrobenzamide derivatives act as covalent inhibitors of DprE1. The mechanism involves the reduction of one of the nitro groups by the FAD cofactor of the enzyme, forming a reactive nitroso intermediate. This intermediate is then attacked by a cysteine residue (Cys387) in the active site of DprE1, leading to the formation of a covalent bond and irreversible inhibition of the enzyme. This disruption of cell wall synthesis ultimately leads to bacterial cell death.

Quantitative Data: In Vitro Activity of 3,5-Dinitrobenzamide Derivatives

The following table summarizes the in vitro activity of some 3,5-dinitrobenzamide derivatives against Mycobacterium tuberculosis H37Rv.

| Compound | MIC (μg/mL) | Reference |

| c2 | 0.031 | |

| d1 | 0.031 | |

| d2 | 0.031 | |

| Isoniazid (control) | ~0.031 |

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

DprE1 Inhibition Pathway

Caption: Inhibition of mycobacterial cell wall synthesis by 3,5-dinitrobenzamides.

Role as a Versatile Intermediate

Caption: The role of this compound as a versatile chemical intermediate.

Conclusion

This compound is a chemical intermediate of growing importance, bridging basic organic synthesis with advanced drug discovery. Its straightforward, albeit nuanced, synthesis and the reactivity of its functional groups provide a robust platform for the creation of complex molecules. The demonstrated success of its derivatives as potent inhibitors of Mycobacterium tuberculosis highlights the significant potential of this scaffold in addressing critical needs in global health. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors. Further research into the synthesis and applications of this versatile intermediate is warranted and expected to yield novel and impactful discoveries.

References

Unveiling the History and Synthesis of tert-Butyl 3,5-dinitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of tert-Butyl 3,5-dinitrobenzoate, a key intermediate in various fields of chemical synthesis. This document provides a comprehensive overview of its properties, detailed experimental protocols for its preparation, and insights into its applications.

Introduction

This compound (CAS No. 5342-97-2) is a stable, crystalline solid that serves as a valuable reagent and building block in organic chemistry. Its molecular structure, featuring a bulky tert-butyl ester group and two nitro functionalities on the aromatic ring, imparts unique reactivity and physical properties. These characteristics have led to its use in the synthesis of more complex molecules, including pharmaceuticals and dyes. Historically, 3,5-dinitrobenzoate esters have been instrumental in the characterization of alcohols due to their tendency to form well-defined crystalline derivatives with sharp melting points.

Discovery and History

The general method for creating such esters involves the reaction of 3,5-dinitrobenzoyl chloride (the acid chloride of 3,5-dinitrobenzoic acid) with the corresponding alcohol. The synthesis of tert-butyl esters, in general, presented a unique challenge due to the steric hindrance of the tert-butyl group and the propensity for elimination reactions under harsh conditions. The development of milder esterification methods throughout the 20th century likely facilitated the efficient synthesis of compounds like this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 5342-97-2 | |

| Molecular Formula | C₁₁H₁₂N₂O₆ | |

| Molecular Weight | 268.22 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 142.5-143.5 °C | |

| Boiling Point | 376.5 ± 22.0 °C (Predicted) | |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) |

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of 3,5-Dinitrobenzoic acid with a source of the tert-butyl group. Several methods can be employed to achieve this transformation, ranging from traditional acid-catalyzed reactions to more modern approaches.

General Reaction Pathway

The overall transformation involves the formation of an ester linkage between the carboxylic acid group of 3,5-dinitrobenzoic acid and the tert-butyl group.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from 3,5-Dinitrobenzoyl Chloride and tert-Butanol

This method, a classic approach to esterification, involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with tert-butanol.

Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride

Caption: Workflow for the synthesis of 3,5-Dinitrobenzoyl Chloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 3,5-dinitrobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,5-dinitrobenzoyl chloride can be used directly in the next step or purified by recrystallization.

Step 2: Esterification with tert-Butanol

Caption: Workflow for the esterification of 3,5-Dinitrobenzoyl Chloride with tert-Butanol.

Procedure:

-

Dissolve 3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a reaction vessel.

-

Add tert-butanol to the solution.

-

Slowly add a base, such as pyridine, to neutralize the HCl formed during the reaction. The reaction is typically carried out at room temperature with stirring.

-

After the reaction is complete (monitored by TLC), the mixture is washed with dilute aqueous acid (to remove pyridine), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Quantitative Data

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity (by NMR/HPLC) | >98% |

| Recrystallization Solvent | Ethanol/Water or Hexanes/Ethyl Acetate |

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various target molecules. The nitro groups can be reduced to amino groups, which can then be further functionalized. The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid. This orthogonal reactivity makes it a versatile tool in multi-step organic synthesis.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a compound with a rich history tied to the fundamental practice of chemical characterization and the evolution of synthetic organic chemistry. Its preparation, while rooted in classic esterification chemistry, can be achieved through various modern and efficient protocols. The unique combination of a stable yet cleavable ester and reactive nitro groups ensures its continued relevance as a versatile intermediate for researchers and scientists in the development of new chemical entities. This guide provides the essential technical information for its synthesis and application, serving as a valuable resource for the scientific community.

Methodological & Application

Application Note: HPLC Analysis of Alcohols via Derivatization with 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of alcohols is crucial in various fields, including pharmaceutical development, clinical diagnostics, and quality control. Many simple alcohols lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging.[1] Chemical derivatization is a common strategy to overcome this limitation. This application note details a robust method for the derivatization of primary and secondary alcohols using 3,5-dinitrobenzoyl chloride (DNB-Cl) to enable sensitive UV detection.

While interest exists in various derivatizing agents, 3,5-dinitrobenzoyl chloride is a well-established and commercially available reagent that reacts with alcohols to form strongly UV-absorbing 3,5-dinitrobenzoate esters.[2][3] This method offers high reactivity and sensitivity, making it suitable for the analysis of alcohols at low concentrations.[1] The resulting derivatives are stable and exhibit excellent chromatographic properties on reversed-phase HPLC columns.

This document provides a comprehensive protocol for the derivatization of alcohols with 3,5-dinitrobenzoyl chloride and their subsequent analysis by HPLC.

Materials and Reagents

-

3,5-Dinitrobenzoyl chloride (DNB-Cl), >99.0% purity

-

Alcohol standards (e.g., methanol, ethanol, isopropanol, etc.)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Pyridine, anhydrous

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl)

-

Syringe filters, 0.45 µm

-

HPLC vials

-

Standard laboratory glassware

Experimental Protocols

1. Preparation of Reagents

-

Derivatization Reagent (10 mg/mL DNB-Cl in Acetonitrile): Dissolve 100 mg of 3,5-dinitrobenzoyl chloride in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily.

-

Pyridine Catalyst: Use anhydrous pyridine as supplied.

-

Wash Solution (5% Sodium Bicarbonate): Dissolve 5 g of sodium bicarbonate in 100 mL of deionized water.

-

Mobile Phase: Prepare the mobile phase as required for the specific HPLC method. A common mobile phase is a gradient of acetonitrile and water.

2. Derivatization Procedure

-

To 100 µL of the alcohol sample (or standard solution) in a clean, dry vial, add 100 µL of anhydrous pyridine.

-

Add 200 µL of the 10 mg/mL DNB-Cl solution in acetonitrile to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

Add 1 mL of 5% sodium bicarbonate solution to quench the reaction and neutralize excess DNB-Cl.

-

Vortex for 1 minute.

-

The derivatized sample can then be extracted with a suitable organic solvent (e.g., hexane or ethyl acetate) or directly diluted with the mobile phase for injection if the sample is clean.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and water, starting from 50% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The 3,5-dinitrobenzoate derivatives can be detected at 254 nm or 260 nm.[4]

-

Injection Volume: 20 µL.

Diagrams

Caption: Experimental workflow for the derivatization and HPLC analysis of alcohols.

Caption: Derivatization reaction of an alcohol with 3,5-dinitrobenzoyl chloride.

Quantitative Data

The retention times and limits of detection (LOD) for the 3,5-dinitrobenzoate derivatives of several common alcohols are summarized in the table below. Note that these values are dependent on the specific HPLC conditions and column used, and should be considered as illustrative examples.

| Alcohol | Retention Time (min) | Limit of Detection (LOD) |

| Methanol | ~ 8.5 | ~ 5 µg/L |

| Ethanol | ~ 10.2 | ~ 3 µg/L |

| n-Propanol | ~ 12.1 | ~ 2 µg/L |

| Isopropanol | ~ 11.5 | ~ 2 µg/L |

| n-Butanol | ~ 14.8 | ~ 1 µg/L |

| tert-Butanol | ~ 13.9 | ~ 1.5 µg/L |

Data compiled and adapted from various sources. Absolute retention times will vary with the specific chromatographic system.

Results and Discussion

The derivatization of alcohols with 3,5-dinitrobenzoyl chloride provides a reliable and sensitive method for their quantification by HPLC with UV detection. The dinitrobenzoyl group introduces a strong chromophore into the alcohol molecule, significantly enhancing the UV absorbance and allowing for low detection limits. The reaction is generally applicable to primary and secondary alcohols. Tertiary alcohols may react more slowly or require more forcing conditions.

The chromatographic separation of the 3,5-dinitrobenzoate derivatives is typically straightforward on a C18 column. The elution order generally follows the polarity of the parent alcohol, with derivatives of less polar, longer-chain alcohols having longer retention times. The use of a gradient elution with acetonitrile and water allows for the separation of a wide range of alcohol derivatives within a single chromatographic run.

Potential challenges with this method include the hydrolysis of the 3,5-dinitrobenzoyl chloride reagent by water in the sample or solvents.[1] Therefore, it is recommended to use anhydrous solvents and reagents to minimize this side reaction. The derivatization reaction should also be optimized for the specific alcohols of interest to ensure complete reaction and accurate quantification.

Conclusion

The derivatization of alcohols with 3,5-dinitrobenzoyl chloride followed by HPLC-UV analysis is a highly effective method for the sensitive and selective quantification of alcohols. The protocol described in this application note provides a solid foundation for researchers, scientists, and drug development professionals to implement this technique for a variety of applications. The method is robust, reproducible, and can be readily adapted to different sample matrices with appropriate sample preparation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. UV Detection Labeling Reagents (for Hydroxy Groups) [HPLC Derivatization Reagents] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. UV Detection Labeling Reagents (for Hydroxy Groups) [HPLC Derivatization Reagents] | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for tert-Butyl 3,5-dinitrobenzoate derivatization of primary alcohols

An Application Note on the Derivatization of Primary Alcohols with tert-Butyl 3,5-Dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of alcohols to form crystalline esters is a fundamental technique in organic chemistry for the identification and characterization of liquid alcohols. The 3,5-dinitrobenzoate esters are particularly useful due to their sharp melting points and ease of preparation. This application note provides detailed protocols for the derivatization of primary alcohols using both a traditional pyridine-catalyzed method with 3,5-dinitrobenzoyl chloride and a modern, rapid microwave-assisted green chemistry approach with 3,5-dinitrobenzoic acid. The resulting this compound derivatives are stable solids that can be readily purified by recrystallization.

Data Presentation

The following table summarizes the reaction yields and melting points of various primary alcohol 3,5-dinitrobenzoate derivatives prepared using a microwave-assisted method. This method demonstrates high efficiency and rapid reaction times.[1][2]

| Primary Alcohol | Yield (%) | Observed Melting Point (°C) | Literature Melting Point (°C) |

| Ethanol | 45-50 | 92-93 | 93-94 |

| n-Propanol | 40-45 | 72-73 | 74-75 |

| n-Butanol | 35-45 | 63-64 | 61-63 |

| Isoamyl alcohol | 50-55 | 61-62 | 61-62 |

| Amyl alcohol (n-Pentanol) | 45-50 | 47-48 | 47-48.5 |

| n-Hexanol | 45-50 | 57-58 | 60-61 |

| n-Octanol | 40-45 | 61-62 | 61-62 |

| n-Decanol | 50-55 | 57-58 | 56-57 |

Experimental Protocols

Two primary methods for the derivatization of primary alcohols are presented below: a traditional method utilizing 3,5-dinitrobenzoyl chloride and pyridine, and a microwave-assisted green chemistry method.

Protocol 1: Traditional Pyridine-Catalyzed Derivatization

This method involves the reaction of a primary alcohol with 3,5-dinitrobenzoyl chloride in the presence of pyridine, which acts as a catalyst and an acid scavenger.

Materials:

-

Primary alcohol

-

3,5-Dinitrobenzoyl chloride

-

Anhydrous pyridine

-

5% Sodium bicarbonate solution

-

Ethanol (for recrystallization)

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Heating mantle or water bath

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve approximately 0.5 g of 3,5-dinitrobenzoyl chloride in 5 mL of anhydrous pyridine.

-

Slowly add 0.5 mL of the primary alcohol to the solution.

-

Gently heat the mixture under reflux for 10-15 minutes. For less reactive alcohols, the reaction time may be extended up to 1 hour.

-

Allow the reaction mixture to cool to room temperature and then pour it into 50 mL of water.

-

If the product separates as a solid, filter it using a Buchner funnel and wash with 20 mL of 5% sodium bicarbonate solution, followed by two 20 mL portions of water.

-

If the product separates as an oil, extract the aqueous mixture with two 25 mL portions of dichloromethane or diethyl ether.

-